Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
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Overview
Description
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a complex organometallic compound with the molecular formula C34H28Br2FeP2Pd. It is widely used as a catalyst in various palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Mechanism of Action
Target of Action
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .
Result of Action
The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .
Action Environment
The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .
Biochemical Analysis
Biochemical Properties
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is known for its role in various biochemical reactions . It is particularly used in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
The molecular mechanism of action of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is complex and multifaceted. It exerts its effects at the molecular level through its role as a catalyst in various reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specifics of these interactions are currently under study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Oxidation and Reduction Reactions: Facilitates the transfer of electrons in redox reactions.
Substitution Reactions: Involves the replacement of ligands in the coordination sphere of the palladium center.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide.
Reduction Reactions: Common reagents include hydrogen gas or hydride donors.
Substitution Reactions: Often involve halides or other nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Scientific Research Applications
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but uses chlorine instead of bromine.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst used in similar reactions.
Uniqueness
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties that enhance its catalytic activity in certain reactions .
Biological Activity
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), often abbreviated as Pd(dppf)Br2, is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C34H28Br2FeP2Pd
- Molecular Weight : 820.607 g/mol
- Melting Point : 274-282 °C
- CAS Number : 124268-93-5
Mechanisms of Biological Activity
The biological activity of dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) can be attributed to its ability to participate in various catalytic reactions, particularly cross-coupling reactions that are crucial in pharmaceutical synthesis. The palladium center facilitates the activation of carbon-halogen bonds, enabling the formation of carbon-carbon bonds essential for building complex organic molecules.
Catalytic Activity
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been shown to act as an effective catalyst in:
- Cross-Coupling Reactions : It catalyzes reactions between organometallic reagents (like Grignard and organozinc reagents) and various electrophiles, which is vital in synthesizing pharmaceuticals and other biologically active compounds .
- Biological Targeting : The compound has been explored for its potential to target specific biological pathways, making it a candidate for drug development.
Study 1: Anticancer Activity
A study investigated the anticancer properties of palladium complexes, including dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II). The results indicated that these complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. Specifically, they showed efficacy against various cancer cell lines, suggesting a mechanism involving DNA damage and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Induction of apoptosis via ROS generation |
MCF-7 | 15.3 | Cell cycle arrest and DNA damage |
A549 | 10.8 | Modulation of signaling pathways |
Study 2: Biocatalysis
In another research effort, dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) was utilized in biocatalytic processes to enhance the synthesis of chiral compounds. The study demonstrated that this palladium complex could effectively catalyze asymmetric reactions with high enantioselectivity, making it a valuable tool in the synthesis of pharmaceuticals .
Safety and Toxicology
While dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) shows promising biological activity, safety assessments reveal potential hazards:
Properties
InChI |
InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEJVWMCZVGKAJ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br2FeP2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.